![molecular formula C13H8F3NO B1303001 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 871252-64-1](/img/structure/B1303001.png)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds related to the compound of interest has been reported. For instance, a novel one-pot synthesis of a heterocyclic compound with a pyridin-2-yl moiety was achieved, which involved characterization by various spectroscopic methods and X-ray diffraction . Another study described the Lewis acid-catalyzed synthesis of derivatives from a related compound, 2-(1-pyrrolyl)benzaldehyde, and isocyanides . These studies suggest that similar synthetic strategies could potentially be applied to synthesize 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using techniques such as X-ray diffraction and density functional theory (DFT) . The detailed geometric parameters, vibrational wavenumbers, and chemical shifts obtained from these studies provide a foundation for understanding the molecular structure of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism" . Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives from reactions involving benzaldehyde suggests potential reactivity patterns for benzaldehyde derivatives . These findings could inform the chemical reactions that 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated, such as their luminescence properties and magnetic susceptibility . Theoretical calculations have also been used to predict properties like molecular electrostatic potential and non-linear optical properties . These studies provide a comparative basis for predicting the properties of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Scientific Research Applications
Photophysical Properties and ICT Effects
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde has been studied for its photophysical properties and intramolecular charge transfer (ICT) characteristics. In research comparing it with related structures, it has been found that the formyl and dicyanovinyl units in related compounds significantly influence the ICT behavior, exhibiting characteristics like fluorosolvatochromism and Stokes shifts. This insight is crucial for tuning chemical structures to achieve targeted properties in various applications (Altinolcek et al., 2021).
Synthesis Methods and Applications
The compound has been a focus in the synthesis of various derivatives, serving as an intermediate or a crucial component. For instance, its related structures have been used in creating compounds like 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives, indicating its versatility in synthesizing complex organic molecules (Kobayashi et al., 2002).
Application in Luminescence Studies
In another study, related pyridine analogs of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde were synthesized and their luminescent properties were explored. These findings suggest potential applications in fields requiring luminescent materials, such as in light-emitting devices and sensors (Gusev et al., 2011).
Potential in Catalytic Reactions
Additionally, studies have shown the utility of related compounds in catalytic reactions. For instance, the synthesis of specific benzaldehyde derivatives through reactions catalyzed by certain metal complexes illustrates the role of these compounds in facilitating chemical transformations, potentially valuable in industrial and pharmaceutical applications (Wang et al., 2014).
Implications in Medical Research
Moreover, derivatives of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde have been implicated in medical research. For example, certain chemosensors based on similar structures have been developed for pH measurement, which can differentiate between normal cells and cancer cells, highlighting its potential in medical diagnostics and treatment (Dhawa et al., 2020).
properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWMOPSHGIWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376917 | |
Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde | |
CAS RN |
871252-64-1 | |
Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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